(R)-tert-Butyl 3-(3-bromobenzylamino)piperidine-1-carboxylate
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Overview
Description
®-tert-Butyl 3-(3-bromobenzylamino)piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a tert-butyl ester and a 3-bromobenzylamino group
Preparation Methods
The synthesis of ®-tert-Butyl 3-(3-bromobenzylamino)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is often introduced via esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.
Attachment of the 3-Bromobenzylamino Group: The 3-bromobenzylamino group can be attached through nucleophilic substitution reactions, where a bromobenzylamine derivative reacts with the piperidine ring.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
®-tert-Butyl 3-(3-bromobenzylamino)piperidine-1-carboxylate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Scientific Research Applications
®-tert-Butyl 3-(3-bromobenzylamino)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Biological Studies: Researchers use this compound to investigate its effects on biological systems, including its potential as a ligand for certain receptors or enzymes.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-(3-bromobenzylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
®-tert-Butyl 3-(3-bromobenzylamino)piperidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 3-(3-chlorobenzylamino)piperidine-1-carboxylate: This compound has a similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
tert-Butyl 3-(3-fluorobenzylamino)piperidine-1-carboxylate: The presence of a fluorine atom can significantly alter the compound’s properties, including its stability and interaction with biological targets.
tert-Butyl 3-(3-methylbenzylamino)piperidine-1-carboxylate: The methyl group introduces steric effects that can influence the compound’s reactivity and selectivity in chemical reactions
These comparisons highlight the uniqueness of ®-tert-Butyl 3-(3-bromobenzylamino)piperidine-1-carboxylate in terms of its chemical and biological properties.
Properties
IUPAC Name |
tert-butyl (3R)-3-[(3-bromophenyl)methylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-9-5-8-15(12-20)19-11-13-6-4-7-14(18)10-13/h4,6-7,10,15,19H,5,8-9,11-12H2,1-3H3/t15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNCJGVTDHTJNA-OAHLLOKOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)NCC2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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